

Tubotaiwine (CAS 6711-69-9): A Technical Guide

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Compound of Interest

Compound Name: *Tubotaiwine*

Cat. No.: *B1253118*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubotaiwine, a monoterpenoid indole alkaloid with the CAS number 6711-69-9, has garnered scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, pharmacological actions, and relevant experimental methodologies associated with **Tubotaiwine**. The information is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Tubotaiwine is a complex heterocyclic molecule with a defined stereochemistry. Its core structure and key physicochemical properties are summarized in the tables below. While an experimental melting point and pKa have not been definitively reported in the reviewed literature, calculated values and other physical characteristics are provided.

Table 1: General and Physicochemical Properties of **Tubotaiwine**

Property	Value	Source
CAS Number	6711-69-9	[1][2]
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₂	[3]
Molecular Weight	324.42 g/mol	[3]
Appearance	Powder	[2]
Boiling Point (calculated)	467.69 °C	N/A
Water Solubility	0.028 g/L at 25 °C (practically insoluble)	N/A
Solubility in Organic Solvents	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	N/A

Pharmacological Properties and Mechanism of Action

Tubotaiwine has demonstrated a range of biological activities, primarily analgesic and antiparasitic effects. Its mechanisms of action are attributed to its interaction with specific receptor systems.

Analgesic Activity

Tubotaiwine has been shown to possess analgesic properties, as demonstrated in the abdominal constriction test in mice. This activity is linked to its interaction with the opioid system.

Antiparasitic Activity

In vitro studies have revealed that **Tubotaiwine** exhibits selective activity against the protozoan parasite *Leishmania infantum*, the causative agent of visceral leishmaniasis. It has also been investigated for its activity against *Trypanosoma cruzi*, the parasite responsible for Chagas disease.

Receptor Interactions

The pharmacological effects of **Tubotaiwine** are mediated through its binding to G-protein coupled receptors (GPCRs):

- **Opioid Receptors:** **Tubotaiwine** displays affinity for opioid receptors, with a reported inhibitory constant (K_i) of $1.65 \pm 0.81 \mu\text{M}$ for the μ -opioid receptor.^[4] This interaction is the likely basis for its analgesic effects.
- **Adenosine Receptors:** The compound also shows affinity for adenosine receptors in the micromolar range. The specific subtype interactions and their contribution to the overall pharmacological profile require further investigation.

Table 2: Quantitative Bioactivity Data for **Tubotaiwine**

Activity	Assay	Target	Value	Source
Opioid Receptor Binding	Radioligand Displacement Assay	μ -opioid receptor	$K_i = 1.65 \pm 0.81 \mu\text{M}$	^[4]
Adenosine Receptor Binding	Not specified	Adenosine Receptors	Micromolar affinity	N/A
Antiparasitic Activity	In vitro assay	Leishmania infantum	Selective activity	N/A

Experimental Protocols

The following sections outline generalized experimental protocols relevant to the assessment of **Tubotaiwine**'s biological activities. It is important to note that these are representative methodologies, and specific parameters should be optimized for individual experimental conditions.

Acetic Acid-Induced Abdominal Constriction Test (Analgesia)

This widely used model assesses peripheral analgesic activity by quantifying the reduction in writhes (abdominal constrictions) induced by an intraperitoneal injection of acetic acid in mice.

Principle: Acetic acid irritates the peritoneal cavity, leading to the release of inflammatory mediators that stimulate nociceptors, causing a characteristic writhing response. Analgesic compounds inhibit this response.

General Protocol:

- Animals: Male or female mice are used.
- Acclimatization: Animals are acclimatized to the experimental environment before testing.
- Drug Administration:
 - Test Group: **Tubotaiwine** is administered (e.g., intraperitoneally or orally) at various doses.
 - Control Group: Vehicle (the solvent used to dissolve **Tubotaiwine**) is administered.
 - Positive Control Group: A known analgesic (e.g., morphine or acetylsalicylic acid) is administered.
- Induction of Writhing: After a set pre-treatment time (e.g., 30 minutes), a solution of acetic acid (e.g., 0.6% v/v in saline) is injected intraperitoneally.
- Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a specific period (e.g., 20-30 minutes).
- Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Radioligand Receptor Binding Assay (Opioid and Adenosine Receptors)

This in vitro technique is used to determine the binding affinity of a compound to a specific receptor.

Principle: The assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to a receptor preparation (e.g., cell membranes expressing the receptor of interest).

General Protocol:

- Membrane Preparation: Cell membranes expressing the target receptor (e.g., μ -opioid or adenosine A₁ receptor) are prepared from cultured cells or animal tissues.
- Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
- Incubation:
 - Total Binding: Receptor membranes are incubated with the radiolabeled ligand.
 - Non-specific Binding: Receptor membranes are incubated with the radiolabeled ligand in the presence of a high concentration of an unlabeled, high-affinity ligand to saturate the receptors.
 - Competition Binding: Receptor membranes are incubated with the radiolabeled ligand and varying concentrations of the test compound (**Tubotaiwine**).
- Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
- Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (K_i) is then calculated using the Cheng-Prusoff equation.

In Vitro Antiparasitic Activity Assay (Leishmania infantum and Trypanosoma cruzi)

These assays determine the ability of a compound to inhibit the growth or viability of parasites in vitro.

General Protocol for Leishmania infantum (Amastigote Stage):

- **Cell Culture:** Macrophages (e.g., from a murine cell line) are cultured in microtiter plates.
- **Infection:** Macrophages are infected with Leishmania infantum promastigotes, which differentiate into amastigotes within the host cells.
- **Drug Treatment:** Varying concentrations of **Tubotaiwine** are added to the infected cell cultures. A known anti-leishmanial drug (e.g., amphotericin B) is used as a positive control.
- **Incubation:** The plates are incubated for a period to allow for drug action.
- **Assessment of Viability:** The number of viable intracellular amastigotes is determined, often by microscopic counting after staining or by using a reporter gene assay.
- **Data Analysis:** The concentration of the compound that inhibits parasite growth by 50% (IC₅₀) is calculated.

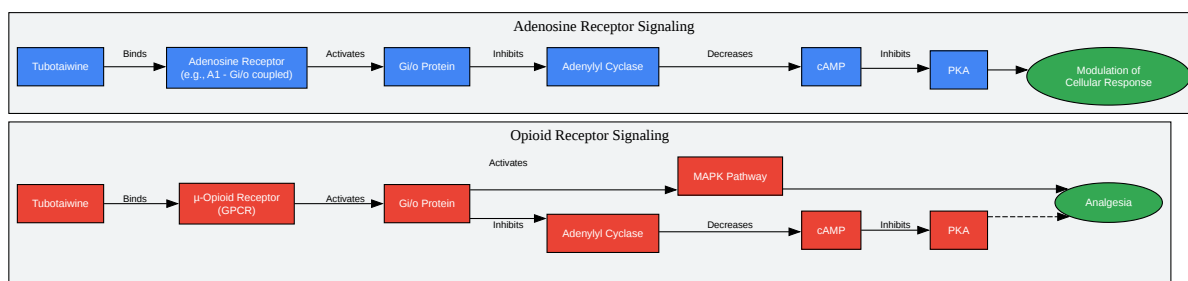
General Protocol for Trypanosoma cruzi (Intracellular Amastigote Stage):

- **Cell Culture and Infection:** Host cells (e.g., Vero cells) are infected with trypomastigotes of Trypanosoma cruzi. The trypomastigotes then transform into amastigotes and replicate within the host cells.
- **Drug Treatment:** Different concentrations of **Tubotaiwine** are added to the infected cultures. A standard anti-trypanosomal drug (e.g., benznidazole) serves as a positive control.
- **Incubation:** Plates are incubated to allow for drug activity.
- **Viability Assessment:** Parasite viability is often assessed using a colorimetric or fluorometric assay that relies on a reporter gene (e.g., β -galactosidase) expressed by the parasites.

- Data Analysis: The IC₅₀ value is determined.

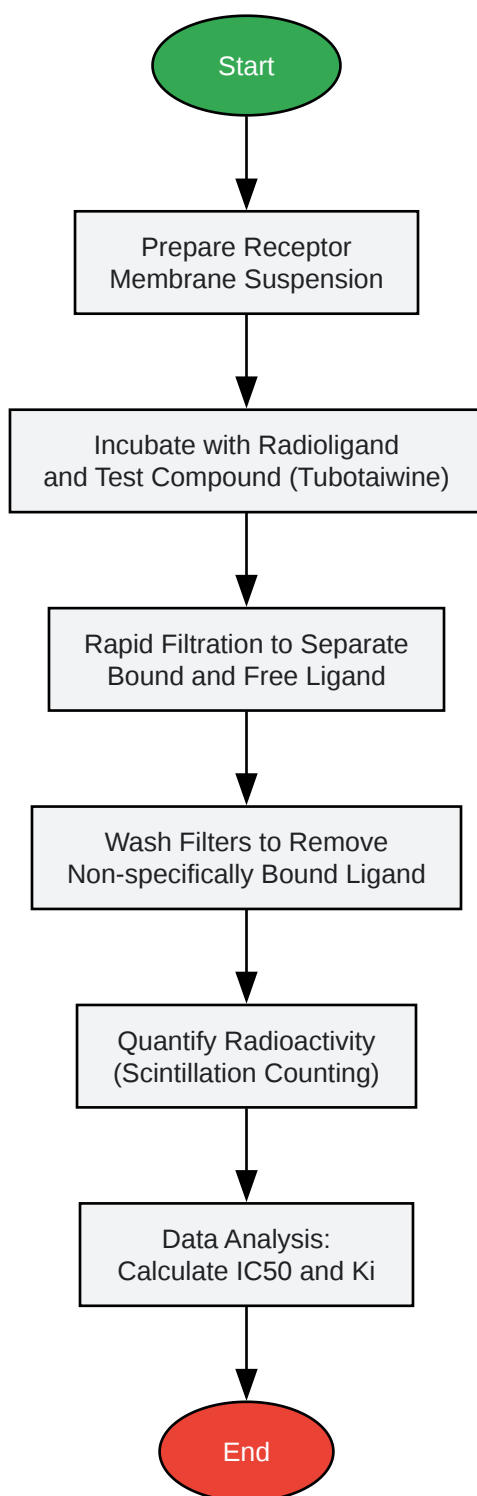
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with **Tubotaiwine**'s target receptors and a general workflow for a receptor binding assay.



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Caption: General signaling pathways for opioid and adenosine receptors.



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Caption: Workflow for a radioligand receptor binding assay.

Conclusion

Tubotaiwine is a promising natural product with demonstrated analgesic and antiparasitic activities. Its interactions with opioid and adenosine receptors provide a basis for its pharmacological effects. This guide has summarized the current knowledge of its physicochemical properties and biological actions, and has provided an overview of relevant experimental protocols. Further research is warranted to fully elucidate its therapeutic potential, including more detailed investigations into its mechanism of action, pharmacokinetic profile, and in vivo efficacy in various disease models. The lack of experimentally determined melting point and pKa values also highlights an area for future characterization.

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